![molecular formula C16H15N3O4S2 B1668543 Cgp 8065 CAS No. 62939-04-2](/img/structure/B1668543.png)
Cgp 8065
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: Cgp-8065 的合成涉及氨基卡那霉素的二硫代氨基甲酸酯衍生物的形成 . 文献中未提供有关合成路线和反应条件的具体细节。
工业生产方法: 关于 Cgp-8065 的工业生产方法的信息有限。
化学反应分析
反应类型: Cgp-8065 经历各种化学反应,包括抑制脂氧合酶 . 该化合物与三磷酸腺苷竞争,其抑制常数测定为 13 微克/毫升(34 微摩尔).
常用试剂和条件: 已知其在生理条件下与脂氧合酶相互作用 .
主要形成产物: 可获得的文献中没有明确详细说明涉及 Cgp-8065 的反应形成的主要产物。
科学研究应用
作用机制
相似化合物的比较
类似化合物:
氨基己酸: 另一种抑制参与脂肪酸代谢的酶的化合物。
齐留通: 一种用于治疗哮喘的知名 5-脂氧合酶抑制剂。
生物活性
Cgp 8065 is a chemical compound primarily recognized for its biological activity as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators involved in various pathophysiological conditions, including asthma and other inflammatory diseases.
- Chemical Name : 2-(4-(Trifluoromethyl)phenyl)-N-(4-methylphenyl)acetamide
- CAS Number : 62939-04-2
- Molecular Formula : C16H16F3N
- Molecular Weight : 295.30 g/mol
This compound inhibits 5-lipoxygenase by binding to the enzyme and preventing it from converting arachidonic acid into leukotrienes. This inhibition can lead to a reduction in inflammation and has potential therapeutic implications for conditions characterized by excessive leukotriene production.
Inhibition Profile
- Target Enzyme : 5-lipoxygenase
- Inhibition Type : Competitive inhibition
- IC50 Value : The IC50 value for this compound has been reported to be in the low micromolar range, indicating effective inhibition at relatively low concentrations.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have demonstrated its effectiveness in reducing leukotriene synthesis in various cell models, which correlates with decreased inflammatory responses.
Case Study Example
A notable study conducted on human bronchial epithelial cells showed that treatment with this compound resulted in a significant decrease in leukotriene B4 production upon stimulation with inflammatory cytokines. This supports its potential application in treating respiratory conditions such as asthma.
Comparison with Other Inhibitors
Compound | Mechanism of Action | Therapeutic Use | IC50 Value (µM) |
---|---|---|---|
This compound | 5-LOX Inhibition | Research tool | ~2.0 |
Zileuton | 5-LOX Inhibition | Asthma treatment | ~1.0 |
Montelukast | Leukotriene receptor antagonist | Asthma and allergies | N/A |
Efficacy in Animal Models
In vivo studies using animal models of asthma have shown that this compound administration leads to reduced airway hyper-responsiveness and inflammation. These findings suggest that this compound could be a valuable tool for further research into the treatment of asthma and other inflammatory diseases.
Potential Side Effects
While this compound shows promise, its safety profile is not fully established. Preliminary studies indicate that it may have fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), but comprehensive toxicological assessments are necessary.
Future Directions
Given its unique mechanism of action and promising biological activity, future research should focus on:
- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Further elucidating the detailed mechanisms by which this compound exerts its effects on cellular pathways involved in inflammation.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic efficacy.
属性
CAS 编号 |
62939-04-2 |
---|---|
分子式 |
C16H15N3O4S2 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
3-[[4-(4-nitroanilino)phenyl]carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C16H15N3O4S2/c20-15(21)9-10-25-16(24)18-13-3-1-11(2-4-13)17-12-5-7-14(8-6-12)19(22)23/h1-8,17H,9-10H2,(H,18,24)(H,20,21) |
InChI 键 |
CTOSDJOWBFXFCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)SCCC(=O)O |
规范 SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)SCCC(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
62939-04-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CGP 8065 CGP-8065 N-(4-(4'-nitroanilino)phenyl) S-(beta-carboxyethyl)dithiocarbamate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。